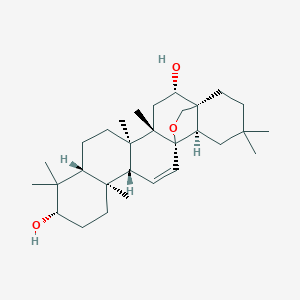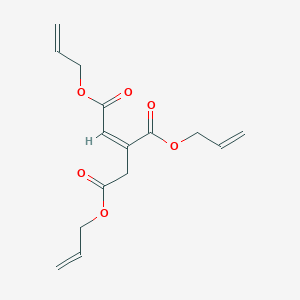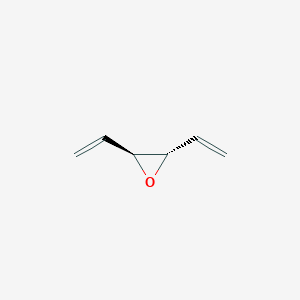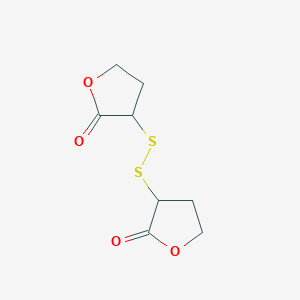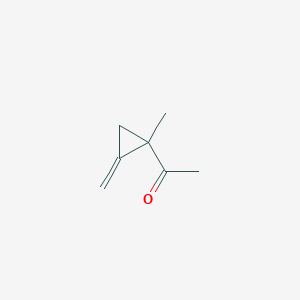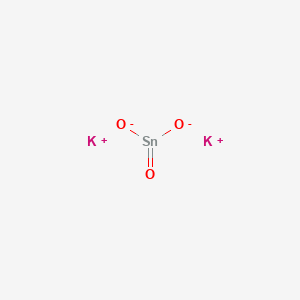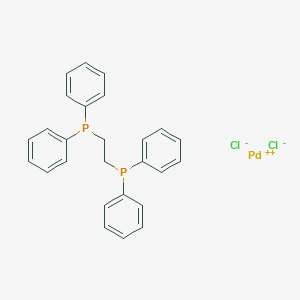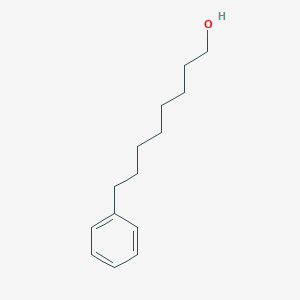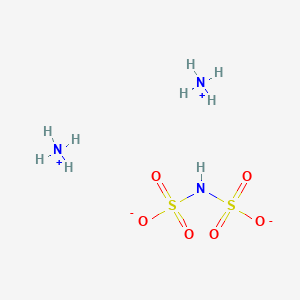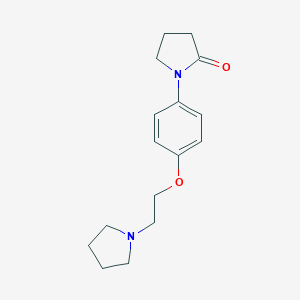
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, also known as N-phenylpyrrolidinone (NPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a cyclic amide containing a phenyl group and a pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
NPP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NPP has been investigated for its ability to act as a prodrug for various drugs, including opioids. In materials science, NPP has been studied for its potential use as a building block for the synthesis of polymers and other materials. In organic electronics, NPP has been investigated for its potential use as a hole-transporting material in organic solar cells.
Wirkmechanismus
The mechanism of action of NPP is not fully understood. However, it is believed that NPP acts as a prodrug for various drugs, including opioids. When NPP is metabolized in the body, it is converted into the active drug. In addition, NPP has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
NPP has been shown to have various biochemical and physiological effects. In animal studies, NPP has been shown to have analgesic effects, which may be due to its ability to act as a prodrug for opioids. In addition, NPP has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various materials. However, NPP also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of NPP is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of NPP. One potential direction is the further investigation of its potential as a prodrug for various drugs, including opioids. In addition, NPP could be further studied for its potential use as a building block for the synthesis of polymers and other materials. Finally, the antioxidant properties of NPP could be further investigated for their potential therapeutic effects in various diseases.
Synthesemethoden
NPP can be synthesized through a reaction between 1-phenyl-2-pyrrolidinone and 1-(2-bromoethoxy)-4-nitrobenzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through recrystallization.
Eigenschaften
CAS-Nummer |
14053-08-8 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)- |
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O2/c19-16-4-3-11-18(16)14-5-7-15(8-6-14)20-13-12-17-9-1-2-10-17/h5-8H,1-4,9-13H2 |
InChI-Schlüssel |
ZERNUJININJBQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
Andere CAS-Nummern |
14053-08-8 |
Synonyme |
1-[p-(2-Pyrrolizinoethoxy)phenyl]-2-pyrrolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



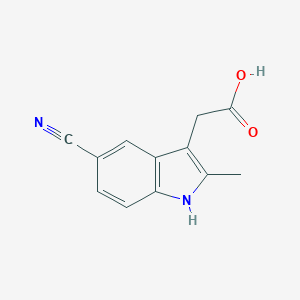
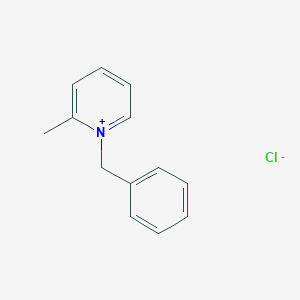

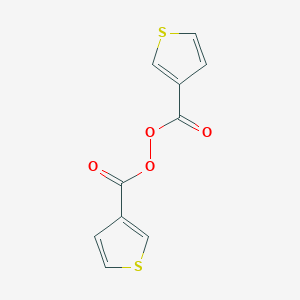
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
